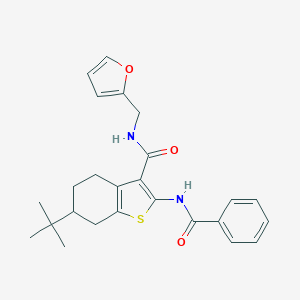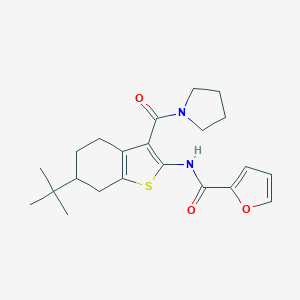
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole, also known as BPN, is a synthetic compound with potential applications in scientific research. BPN belongs to the class of benzimidazole derivatives and is a potent inhibitor of protein kinase C (PKC) activity.
Scientific Research Applications
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has been used in several scientific research studies due to its potent inhibitory activity against PKC. PKC is a family of serine/threonine kinases that play a crucial role in cell signaling pathways, including proliferation, differentiation, and apoptosis. 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has been shown to inhibit PKC activity in various cell types, including human lung cancer cells, prostate cancer cells, and human breast cancer cells.
Mechanism of Action
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole exerts its inhibitory effect on PKC by binding to the catalytic domain of the enzyme. This binding leads to the inhibition of PKC activity and downstream signaling pathways. 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has been shown to have several biochemical and physiological effects in various cell types. It has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has also been shown to induce autophagy in cancer cells, which leads to cell death. In addition, 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by downregulating the expression of vascular endothelial growth factor (VEGF).
Advantages and Limitations for Lab Experiments
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has several advantages for use in lab experiments. It is a potent inhibitor of PKC activity and has been shown to have anticancer activity in various cell types. However, 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has some limitations. It is a synthetic compound and may not accurately represent the natural PKC inhibitors found in cells. In addition, 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole. One area of research could focus on the development of more potent and selective PKC inhibitors based on the structure of 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole. Another area of research could focus on the use of 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole in combination with other anticancer agents to enhance its anticancer activity. In addition, further studies are needed to investigate the potential of 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole as a therapeutic agent for the treatment of cancer and other diseases.
Synthesis Methods
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 4-nitro-1,2-phenylenediamine with butyl isocyanate to form 2-(1-butyl-1lambda~5~-pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid. This intermediate is then converted to 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole by reacting with thionyl chloride and 4-methylmorpholine.
properties
Molecular Formula |
C16H16N4O2 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-(1-butylpyridin-4-ylidene)-4-nitrobenzimidazole |
InChI |
InChI=1S/C16H16N4O2/c1-2-3-9-19-10-7-12(8-11-19)16-17-13-5-4-6-14(20(21)22)15(13)18-16/h4-8,10-11H,2-3,9H2,1H3 |
InChI Key |
QXYLNEOZDMNTIJ-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CC(=C2N=C3C=CC=C(C3=N2)[N+](=O)[O-])C=C1 |
Canonical SMILES |
CCCCN1C=CC(=C2N=C3C=CC=C(C3=N2)[N+](=O)[O-])C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289416.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289417.png)

![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289419.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289420.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289421.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289423.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B289427.png)

![N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289431.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)
![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289436.png)
![6-tert-butyl-N-propyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289439.png)